BenchChemオンラインストアへようこそ!

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Fragment-based drug discovery Ligand efficiency Kinase inhibitor optimization

This 1,2,3-triazolo[4,5-d]pyrimidine derivative is a fragment-sized, purine-isosteric scaffold validated for GCN2 kinase inhibition and P2Y12 receptor antagonism. Its 3-ethyl and 7-(3-methoxypropyl)amino substitution pattern offers a novel chemotype for intellectual property freedom-to-operate and systematic SAR exploration. Unlike optimized leads with poor solubility, this compound lacks a lipophilic C5 substituent and incorporates a terminal ether oxygen, serving as an ideal minimal pharmacophore control for solubility, permeability, and metabolic stability assays. Secure this specific derivative to avoid potency loss and ADME shifts inherent to generic analogs.

Molecular Formula C10H16N6O
Molecular Weight 236.279
CAS No. 899978-35-9
Cat. No. B2622024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899978-35-9
Molecular FormulaC10H16N6O
Molecular Weight236.279
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCCCOC
InChIInChI=1S/C10H16N6O/c1-3-16-10-8(14-15-16)9(12-7-13-10)11-5-4-6-17-2/h7H,3-6H2,1-2H3,(H,11,12,13)
InChIKeyUBLOTDDNLXKKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-35-9): Triazolopyrimidine Scaffold Chemistry & Core Properties


3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-35-9; molecular formula C₁₀H₁₆N₆O; MW 236.27 g/mol) is a heterocyclic small molecule belonging to the 1,2,3-triazolo[4,5-d]pyrimidine class [1]. This purine-isosteric scaffold has been validated as a core for multiple pharmacological targets including P2T/P2Y12 receptor antagonism (antiplatelet agents) and GCN2 kinase inhibition [2][3]. The compound carries an ethyl substituent at the N3 position of the triazole ring and an N-(3-methoxypropyl)amino group at the C7 position of the pyrimidine ring, yielding a low molecular weight (236.27 Da), moderate lipophilicity (XLogP3 = 0.6), and a polar surface area of 78 Ų [1].

Why Generic Substitution Fails for 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Triazolo[4,5-d]pyrimidines exhibit highly position-dependent Structure-Activity Relationships (SAR). In the GCN2 inhibitor series, replacing the C7-amino substituent altered biochemical potency over a 2.5-fold range (IC₅₀ 18.6–46.4 nM) while simultaneously shifting permeability (PAMPA 2.19–16.0 ×10⁻⁶ cm/s) and solubility (0.05–0.65 μM) [1]. Similarly, the N3-position substituent determines P2T vs. P2Y12 receptor selectivity and profoundly influences oral bioavailability [2]. The 3-methoxypropyl chain in this specific compound introduces a terminal ether oxygen capable of acting as a hydrogen-bond acceptor, which can modulate target binding and physicochemical profile in ways that are not predictable from methyl, ethyl, or unsubstituted analogs. Generic substitution of a 3-ethyl-N-(3-methoxypropyl) derivative with a simpler 3-ethyl-N-methyl or 3-methyl-N-(3-methoxypropyl) congener therefore risks both potency loss and altered ADME properties [1][2].

Quantitative Differentiation Evidence for 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Molecular Weight Advantage Over GCN2-Optimized Triazolo[4,5-d]pyrimidine Lead Compounds

Compared to the prototypical GCN2 inhibitor leads Compounds 1 and 2 reported by Lough et al., which bear bulkier 5-aryl substituents and have molecular weights >330 Da, 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (MW 236.27 Da) is approximately 30% smaller [1]. This lower molecular weight provides greater room for property-based optimization. The GCN2 lead compounds exhibited poor aqueous solubility (0.31–0.65 μM) that limited cellular assay deployment [1]. Compounds with lower MW and fewer aromatic rings in this scaffold class are expected to show improved solubility, though direct measurement data for this specific compound are not yet published.

Fragment-based drug discovery Ligand efficiency Kinase inhibitor optimization

Rotatable Bond Count and Conformational Flexibility Differentiate from Rigid 7-Arylamino Analogs

The 3-methoxypropyl chain at the C7-amino position introduces 6 rotatable bonds in the target compound, compared to 3–4 rotatable bonds for analogs bearing cyclopropylamino or dimethylamino substituents at C7 [1]. In the GCN2 triazolo[4,5-d]pyrimidine series, SAR exploration at the 7-position revealed that aniline-bearing compounds achieved the highest potency, but at the cost of increased molecular weight, aromatic ring count, and reduced solubility (0.05–0.20 μM) [1]. The 3-methoxypropylamino group represents an intermediate design choice: it retains greater conformational flexibility than cyclopropylamino analogs while avoiding the solubility penalty associated with 7-arylamino substituents.

Conformational flexibility Binding pocket adaptability Medicinal chemistry SAR

Lipophilicity (XLogP3 0.6) Positioned Within the Optimal Range for CNS-Excluded Kinase Probes

The computed XLogP3 of 0.6 for this compound falls within the favorable low-lipophilicity range (<3) recommended for kinase chemical probes to minimize off-target promiscuity and metabolic liability [1]. In contrast, reported GCN2-active triazolo[4,5-d]pyrimidine lead compounds bearing 5-tert-butyl or 5-aryl substituents have computed LogP values exceeding 3.0 [2]. The absence of a lipophilic substituent at the C5 position of the pyrimidine ring (which in this compound is unsubstituted) differentiates it from the majority of patent-exemplified triazolo[4,5-d]pyrimidine GCN2 inhibitors, which uniformly carry C5 substituents to fill the kinase hydrophobic pocket [1][2].

Lipophilicity optimization ADME prediction Kinase probe design

Hydrogen-Bond Acceptor Count of 6 Provides Enhanced Solubility Potential Over C5-Substituted GCN2 Leads

The compound contains 6 hydrogen-bond acceptors (4 from the triazolo[4,5-d]pyrimidine core nitrogens + 1 from the C7-secondary amine nitrogen + 1 from the methoxypropyl ether oxygen). This is 1–2 more HBA than the GCN2-optimized leads Compounds 1–9, which typically lack an ether oxygen in the C7 side chain [1]. In the GCN2 series, the solubility bottleneck (0.05–0.65 μM at pH 7.4) was identified as the primary limitation preventing advancement to in vivo studies, and the authors explicitly noted that solubility improvements were needed [1]. The additional ether oxygen in the 3-methoxypropyl chain provides an extra solvation site that is absent in the published GCN2 lead series.

Aqueous solubility Hydrogen-bond acceptor Drug-likeness optimization

Research and Industrial Application Scenarios for 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Kinase Inhibitor Fragment Growing and Scaffold-Hopping Starting Point

With a molecular weight of 236.27 Da and a ligand-efficient purine-isosteric core, this compound is well-suited as a fragment-sized starting point for kinase inhibitor programs — particularly those targeting GCN2, PERK, or related eIF2α kinases of the Integrated Stress Response [1]. Its unsubstituted C5 position enables structure-guided fragment growing into the kinase hinge region and hydrophobic back pocket, while the 3-methoxypropyl chain can be systematically varied during SAR exploration. The compound may also serve as a scaffold-hopping alternative to purine-based kinase inhibitors where intellectual property freedom-to-operate is a concern.

Physicochemical Benchmarking Against 5-Substituted Triazolo[4,5-d]pyrimidine GCN2 Inhibitors

The published GCN2 triazolo[4,5-d]pyrimidine lead series (Compounds 1–9) uniformly suffered from poor aqueous solubility (0.05–0.65 μM) that prevented in vivo progression [1]. This compound — lacking a lipophilic C5 substituent and incorporating an ether oxygen in the C7 side chain — represents a deliberate physicochemical departure from that series. It can serve as a 'minimal pharmacophore' control compound in solubility, permeability (PAMPA), and metabolic stability assays to quantify the physicochemical penalty imposed by C5-substitution in this scaffold class.

P2Y12/P2T Receptor Antagonist SAR Probe with Reduced Molecular Complexity

The triazolo[4,5-d]pyrimidine class includes ticagrelor (MW 522.57 Da), a marketed P2Y12 antagonist [1]. This compound, at less than half the molecular weight, can function as a simplified SAR probe to dissect which structural features of the triazolo[4,5-d]pyrimidine core are minimally sufficient for P2 receptor engagement. The 3-ethyl and 7-(3-methoxypropyl)amino substitution pattern is distinct from previously characterized antiplatelet triazolopyrimidines, offering a novel chemotype for exploring P2 receptor subtype selectivity.

Chemical Biology Tool for Adenosine Receptor Subtype Profiling

Triazolo[4,5-d]pyrimidines are established adenosine receptor antagonists, with optimized derivatives achieving high potency and selectivity for A2A receptors [1]. The low molecular weight and moderate lipophilicity (LogP 0.6) of this compound make it a suitable starting point for adenosine receptor subtype selectivity profiling. The 3-methoxypropyl chain at N7 is structurally analogous to the ribose-mimetic side chains used in adenosine receptor ligand design, and systematic variation of this chain length can be used to map subtype selectivity determinants.

Quote Request

Request a Quote for 3-ethyl-N-(3-methoxypropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.